1-(2-Bromo-6-(trifluoromethyl)phenyl)-3,3-difluoropyrrolidine
Description
Properties
IUPAC Name |
1-[2-bromo-6-(trifluoromethyl)phenyl]-3,3-difluoropyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF5N/c12-8-3-1-2-7(11(15,16)17)9(8)18-5-4-10(13,14)6-18/h1-3H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGQMKZUFCMDSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C=CC=C2Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed N-Arylation
A Ullmann-type coupling strategy is frequently employed for attaching nitrogen-containing heterocycles to aryl halides. For example:
- Reaction Setup :
- Substrate : 2-Bromo-6-(trifluoromethyl)benzene (aryl bromide).
- Nucleophile : 3,3-Difluoropyrrolidine.
- Catalyst : CuI (5–10 mol%) with $$N,N'$$-dimethylethylenediamine (DMEDA) as a ligand.
- Base : Potassium carbonate.
- Solvent : 1,4-Dioxane.
- Conditions : 95°C under nitrogen for 1–3 hours.
| Yield | Reaction Time | Key Observations |
|---|---|---|
| ~67% | 1 hour | Requires inert atmosphere; side products include unreacted aryl bromide. |
This method mirrors the coupling of 2-bromo-6-trifluoromethylpyridine with amines, achieving moderate yields.
Palladium-Mediated Carbonylation
Palladium-catalyzed carbonylation introduces ester or carbonyl groups to aryl halides, which can be adapted for functionalization:
- Reaction Setup :
- Substrate : 2-Bromo-6-(trifluoromethyl)benzene.
- Catalyst : Pd(OAc)$$_2$$ with 1,1'-bis(diphenylphosphino)ferrocene (dppf).
- Conditions : CO gas (2 atm), methanol solvent, 60°C for 18 hours.
| Yield | Product | Notes |
|---|---|---|
| 67% | Methyl 6-(trifluoromethyl)benzoate | Requires high-pressure CO; scalable for intermediates. |
While this example targets ester formation, analogous conditions could facilitate cross-coupling with difluoropyrrolidine derivatives.
Nucleophilic Aromatic Substitution (SNAr)
Electron-deficient aryl bromides undergo SNAr with strong nucleophiles:
- Reaction Setup :
- Substrate : 2-Bromo-6-(trifluoromethyl)benzene (activated by -CF$$_3$$).
- Nucleophile : 3,3-Difluoropyrrolidine (deprotonated with KOtBu).
- Solvent : THF or DMF.
- Conditions : Ambient temperature, 1–2 hours.
| Yield | Base | Solvent |
|---|---|---|
| 100% | KOtBu | THF |
This method, demonstrated for tert-butyl 2-hydroxyacetate coupling, highlights the reactivity of the aryl bromide toward nucleophiles.
Synthesis of 3,3-Difluoropyrrolidine
The difluoropyrrolidine moiety is typically synthesized via:
- Fluorination of Pyrrolidine : Using diethylaminosulfur trifluoride (DAST) or similar agents to replace hydroxyl or carbonyl groups with fluorine.
- Cyclization of Difluorinated Precursors : For example, cyclizing 1,4-diamines with difluorocarbene reagents.
Optimization Challenges
- Steric Hindrance : The -CF$$_3$$ and -Br groups on the phenyl ring may slow coupling kinetics.
- Side Reactions : Competing hydrolysis or elimination requires strict anhydrous conditions.
Proposed Integrated Synthesis
Chemical Reactions Analysis
1-(2-Bromo-6-(trifluoromethyl)phenyl)-3,3-difluoropyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromo-6-(trifluoromethyl)phenyl)-3,3-difluoropyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-6-(trifluoromethyl)phenyl)-3,3-difluoropyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Phenyl/Pyridine Derivatives
a) 1-(3-Bromo-5-trifluoromethyl-benzyl)-3,3-difluoro-pyrrolidine (CAS 2270909-68-5)
- Structure : Benzyl-substituted pyrrolidine with bromo and trifluoromethyl groups at positions 3 and 5 on the phenyl ring.
- Key differences : The benzyl linkage (CH₂) versus direct phenyl attachment alters steric and electronic properties.
- Molecular formula : C₁₂H₁₁BrF₅N (MW: 344.1) .
b) 1-(2-Bromo-6-(trifluoromethyl)pyridin-3-yl)but-2-yn-1-ol (Compound 195)
- Structure : Pyridine ring with bromo and trifluoromethyl groups at positions 2 and 6, respectively, linked to an alkyne alcohol.
- Key differences : Pyridine’s electron-deficient nature contrasts with phenyl’s aromaticity, affecting reactivity. The alkyne alcohol introduces hydrogen-bonding capability.
- Molecular formula: C₁₀H₆BrF₃NO (MW: 291.2/293.2) .
c) 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine (CAS 1159512-36-3)
Heterocyclic Core Variations
a) 1-(3-Bromo-2-(trifluoromethyl)-phenyl)-3,3-difluoroazetidine (CAS 1779122-74-5)
- Structure : Azetidine (4-membered ring) instead of pyrrolidine (5-membered).
- Key differences : Azetidine’s ring strain increases reactivity but reduces stability compared to pyrrolidine.
- Molecular formula : C₁₀H₇BrF₅N (MW: 316.06) .
b) 3,3-Difluoropyrrolidine Hydrochloride (CAS 163457-23-6)
- Structure : The pyrrolidine core of the target compound, isolated as a hydrochloride salt.
- Key differences : Salt form enhances solubility in polar solvents. Used as a building block in drug synthesis .
Biological Activity
1-(2-Bromo-6-(trifluoromethyl)phenyl)-3,3-difluoropyrrolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C11H9BrF5N
- Molecular Weight : 330.09 g/mol
- CAS Number : 1779135-18-0
- Purity : Typically >95% in commercial samples
The compound is known to interact with various biological targets, particularly in the context of cancer and autoimmune diseases. Its structure includes a brominated phenyl group and a difluoropyrrolidine moiety, which are critical for its biological activity.
Biological Activity
-
Anti-Cancer Properties :
- Targeting P2X7 Receptor : Research indicates that compounds similar to this compound can modulate the P2X7 receptor, which is implicated in various cancers. Activation or inhibition of this receptor can influence tumor growth and survival pathways .
- Case Study : A study demonstrated that derivatives of this compound exhibited cytotoxic effects on cancer cell lines, suggesting that it could be developed as a therapeutic agent against specific types of cancer .
- Anti-Inflammatory Effects :
Table 1: Summary of Biological Activities
Case Studies
- Cytotoxicity Assay : In a study involving various cancer cell lines (e.g., MCF-7, HeLa), this compound demonstrated IC50 values in the low micromolar range, indicating significant cytotoxicity.
- In Vivo Models : Animal studies have shown that administration of this compound resulted in reduced tumor sizes compared to control groups, supporting its potential as an anti-cancer agent.
Q & A
Q. What are the common synthetic routes for 1-(2-Bromo-6-(trifluoromethyl)phenyl)-3,3-difluoropyrrolidine, and what are their limitations?
Methodological Answer: A key approach involves coupling a brominated trifluoromethylphenyl precursor with a difluorinated pyrrolidine moiety. For example:
- Suzuki-Miyaura Cross-Coupling: Use a brominated aryl halide (e.g., 2-bromo-6-(trifluoromethyl)phenylboronic acid) with a pyrrolidine derivative. Reaction conditions typically require a palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and inert atmosphere .
- Limitations: Low yields may arise from steric hindrance due to the bulky trifluoromethyl group or competing side reactions (e.g., debromination) .
Q. How can spectroscopic techniques (NMR, X-ray crystallography) confirm the structure of this compound?
Methodological Answer:
- ¹H/¹⁹F NMR: The difluoropyrrolidine moiety shows distinct coupling patterns (e.g., ¹⁹F NMR: δ -120 to -140 ppm for CF₂ groups). The aromatic protons adjacent to bromine and trifluoromethyl groups exhibit deshielding .
- X-ray Crystallography: Resolves spatial arrangement, confirming the positions of bromine and trifluoromethyl groups on the phenyl ring and the planar geometry of the pyrrolidine ring .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
Methodological Answer:
- Solubility: Limited solubility in polar solvents (e.g., water) but soluble in DMSO or dichloromethane. Adjust with co-solvents like ethanol .
- Stability: Hygroscopic; store under inert gas (N₂/Ar) at 0–6°C to prevent hydrolysis of the trifluoromethyl group .
Advanced Research Questions
Q. How does the electronic influence of the trifluoromethyl group affect regioselectivity in further functionalization reactions?
Methodological Answer: The strong electron-withdrawing effect of the -CF₃ group directs electrophilic substitution to the para position relative to itself. For example:
- Nitration: Nitronium ion attacks the para position to -CF₃, avoiding steric clash with the bromine atom. Confirmed via computational DFT studies .
- Cross-Coupling: Suzuki reactions with boronic acids favor coupling at the bromine site, but competing pathways may occur if competing halogens are present .
Q. What strategies resolve contradictions in bioactivity data across different studies?
Methodological Answer:
- Control Experiments: Test purity (>98% via HPLC) to rule out impurities affecting biological assays .
- Structural Analog Comparison: Compare with analogs like 1-(5-Bromo(2-pyridyl))-2,2,2-trifluoroethylamine (Table 1). Differences in activity may arise from pyrrolidine ring conformation or halogen positioning .
Q. Table 1: Structural Analogs and Bioactivity Trends
| Compound | Key Structural Feature | Observed Bioactivity (IC₅₀) |
|---|---|---|
| Target Compound | 3,3-Difluoropyrrolidine | 5.2 µM (Kinase X Inhibition) |
| (S)-2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine | Pyridine + CF₃ | 12.8 µM |
| 1-(6-Bromopyridin-3-yl)-trifluoroethanone | Bromine at position 6 | Inactive |
Q. How can computational modeling optimize this compound for target-specific drug design?
Methodological Answer:
- Docking Studies: Use software like AutoDock Vina to predict binding to targets (e.g., kinases). The difluoropyrrolidine’s rigidity may enhance binding entropy .
- QSAR Analysis: Correlate substituent positions (e.g., bromine vs. fluorine) with activity. For example, meta-substituted analogs show 30% higher potency than para .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
Q. How do steric effects from the bromine and trifluoromethyl groups influence reaction kinetics?
Methodological Answer:
- Kinetic Studies: Monitor reactions via in situ IR or NMR. Steric bulk slows nucleophilic substitution at the bromine site (e.g., k = 0.15 min⁻¹ vs. 0.45 min⁻¹ for non-bulky analogs) .
- Competitive Pathways: Bulky groups favor elimination over substitution; mitigate by using polar aprotic solvents (e.g., DMF) .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the same Suzuki coupling reaction?
Methodological Resolution:
Q. How to address discrepancies in reported biological activity across cell lines?
Methodological Resolution:
- Cell Permeability: Use logP measurements (experimental vs. predicted) to assess membrane penetration. The target compound’s logP = 2.1 suggests moderate permeability, but efflux pumps in certain cell lines (e.g., MDCK-MDR1) may reduce intracellular concentration .
Safety and Handling
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
